molecular formula C20H18N4O2S B2590329 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 1024530-50-4

2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2590329
CAS No.: 1024530-50-4
M. Wt: 378.45
InChI Key: OPBOSIFGKCPPNM-UHFFFAOYSA-N
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Description

2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activity

  • Anticonvulsant Activity: A study investigated the anticonvulsant effects of a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, synthesized through the reaction of acetic acid with appropriate amines. These compounds displayed weak to moderate effects in a pentylenetetrazole-induced seizure model in mice, suggesting their potential as anticonvulsant agents (Bunyatyan et al., 2020).

Anticancer and Antibacterial Activities

  • Novel Anticancer Agents: Research into N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides revealed their in vitro anticancer and antibacterial activities. One compound, in particular, showed significant anticancer activity against non-small cell lung and CNS cancer cell lines, highlighting the potential of these compounds in cancer therapy (Berest et al., 2011).

Cytotoxicity and Anticancer Activity

  • Cytotoxic and Anticancer Activity: A series of novel compounds with thiazole and thiadiazole fragments demonstrated considerable cytotoxicity and anticancer activity. One compound was notably effective against colon cancer, melanoma, and ovarian cancer cell lines, emphasizing the importance of structural elements in anticancer efficacy (Kovalenko et al., 2012).

General Biological Activities

  • Peptide Deformylase Inhibitors: Another research focus has been on the synthesis of 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)- and 2-(2,2-dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-N-hydroxy-acetamides. These compounds were identified as potent and selective inhibitors of Escherichia coli peptide deformylase, a crucial enzyme in bacterial protein synthesis, indicating their potential as novel antibacterial agents (Apfel et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminobenzamide with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)benzamide. This intermediate is then reacted with thiourea to form 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide. Finally, this compound is reacted with 2-phenylethylamine to form the target compound, 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "2-aminobenzamide", "ethyl 2-bromoacetate", "thiourea", "2-phenylethylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-bromoacetyl)benzamide.", "Step 2: Reaction of 2-(2-bromoacetyl)benzamide with thiourea in the presence of a base such as sodium ethoxide to form 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide.", "Step 3: Reaction of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide with 2-phenylethylamine in the presence of a base such as sodium hydride to form the target compound, 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide." ] }

CAS No.

1024530-50-4

Molecular Formula

C20H18N4O2S

Molecular Weight

378.45

IUPAC Name

2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C20H18N4O2S/c25-17(21-11-10-13-6-2-1-3-7-13)12-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-9,16,22H,10-12H2,(H,21,25)

InChI Key

OPBOSIFGKCPPNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

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